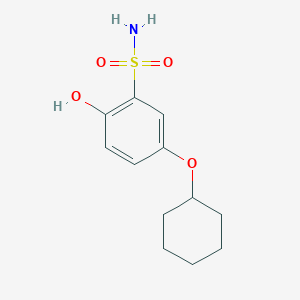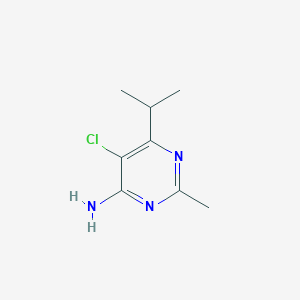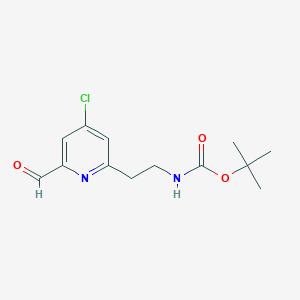![molecular formula C9H7F3N2O3 B14845497 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that contains a trifluoromethyl group, a pyrido[2,3-B][1,4]oxazine ring system, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid typically involves the construction of the pyrido[2,3-B][1,4]oxazine ring system followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazine ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution. The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor or by hydrolysis of an ester intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the ring system.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as trifluoromethyl iodide, trifluoromethyl sulfonates, and various nucleophiles or electrophiles can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group can impart unique physical and chemical properties, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Chemical Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or through electrostatic interactions. The oxazine ring system can also contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine: This compound shares the same oxazine ring system but has an iodine substituent instead of a trifluoromethyl group.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide: This compound contains a similar trifluoromethyl group and carboxamide functionality but has a different ring system.
Uniqueness
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid is unique due to the combination of its trifluoromethyl group, oxazine ring system, and carboxylic acid functionality. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H7F3N2O3 |
|---|---|
分子量 |
248.16 g/mol |
IUPAC名 |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)6-2-1-4-7(14-6)17-3-5(13-4)8(15)16/h1-2,5,13H,3H2,(H,15,16) |
InChIキー |
AIKKAUNEEIJHRX-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C(O1)N=C(C=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)











![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
